
Gallium (II) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium (II) chloride, also known as Digallium tetrachloride, is a high-purity salt with the linear formula Ga2Cl4 . It is an anhydrous compound, meaning it does not contain water . The CAS Number for Gallium (II) chloride is 24597-12-4 .
Chemical Reactions Analysis
Gallium can undergo a redox reaction where it is oxidized and chlorine is reduced . In addition, gallium can participate in electrochemical reactions, such as electrodeposition .Physical And Chemical Properties Analysis
Gallium (II) chloride is a white crystalline substance . It has a melting point of 164°C and a boiling point of 535°C . It reacts with water .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Gallium (III) is a multi-target antibacterial agent that has excellent antibacterial activity, especially against multidrug-resistant (MDR) pathogens . Gallium-based treatments are expected to become a new antibacterial strategy . The antibacterial activities of gallium have greatly improved with the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies .
2. Treatment of Malignant Tumor-related Hypercalcemia and Autoimmune Diseases Gallium’s citrate buffered nitrate form was approved by the United States Food and Drug Administration (FDA) for clinical use in the treatment of malignant tumor-related hypercalcemia and autoimmune diseases in 2003 .
Detection of Solar Neutrinos
Gallium (II) chloride is used in the detection of solar neutrinos .
4. Semiconductor Devices for Microelectronics and Optics Gallium (II) chloride is used in semiconductor devices for microelectronics and optics .
5. Manufacture of Smartphones and Data-centric Networks The development of a gallium-based direct band-gap semiconductor in the 1960s led to what is now one of the most well-known applications for gallium-based products–the manufacture of smartphones and data-centric networks .
Antimicrobial Treatments
Gallium compounds have been developed with antimicrobial potential as a result of the spread of multidrug-resistant bacteria . The antimicrobial activity of gallium can be confirmed through experimental data and be a promising mean to other investigations, especially due to its iron mimicry ability and the capacity to disrupt microorganisms’ metabolism .
Safety and Hazards
Zukünftige Richtungen
Gallium and its compounds have been gaining attention in various fields such as semiconductors, light emitting diode (LED), catalysis, and medicine . With the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies, the applications of gallium have greatly improved, and the scope of application in medical systems has expanded .
Eigenschaften
InChI |
InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPABRPCBSKKS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga]Cl.Cl[Ga]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ga2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium (II) chloride | |
CAS RN |
13498-12-9 |
Source


|
| Record name | Gallium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes the structure of Gallium(II) chloride unique?
A1: Unlike typical Gallium compounds, Gallium(II) chloride exists as a dimer, forming a Ga-Ga bond. This unique structural feature significantly influences its reactivity. For instance, in the presence of 1,4-dioxane, it forms a polymeric structure, [Ga2Cl4(dioxane)2]x, with each Gallium atom becoming five-coordinate. []
Q2: How does Gallium(II) chloride interact with organic molecules?
A2: Gallium(II) chloride demonstrates interesting reactivity with organic compounds. One example is its reaction with 1,4-dilithiotetraphenylbutadiene, resulting in an unusual Gallium(II)–tetraphenylbutadiene complex. [] This highlights its potential as a reagent in organometallic synthesis.
Q3: Can Gallium(II) chloride be used for specific chemical transformations?
A3: Yes, Gallium(II) chloride exhibits the ability to selectively reduce thioacetals to sulfides. [] This selectivity makes it a valuable tool for synthetic chemists seeking control over specific functional group transformations.
Q4: Does Gallium(II) chloride have applications in the synthesis of unique organometallic compounds?
A4: Absolutely! Reaction of Gallium(II) chloride with (2,6-dimesitylphenyl)lithium, followed by potassium metal reduction, yields dipotassium tris((2,6-dimesitylphenyl)cyclogallene), K2[(Mes2C6H3)Ga]3. [] This compound features a Ga3 triangle with remarkably short Ga−Ga bonds, suggesting potential metalloaromaticity.
Q5: What are the potential benefits of studying compounds like dipotassium tris((2,6-dimesitylphenyl)cyclogallene)?
A5: Compounds with short metal-metal bonds, like the aforementioned cyclogallene, provide valuable insights into bonding theories and contribute to the growing field of metalloaromaticity. Theoretical studies on similar model systems, like [GaH]32-, Na2[GaH]3, and K2[GaH]3, reveal the presence of a well-defined π-molecular orbital, further supporting the concept of metalloaromaticity. []
Q6: Are there diverse structural motifs accessible from reactions involving Gallium(II) chloride?
A6: Research indicates that various structural types of gallium compounds can be derived from Gallium(II) chloride. [] This highlights its versatility as a starting material for synthesizing novel Gallium-containing compounds with potentially unique properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


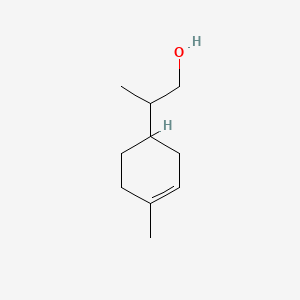
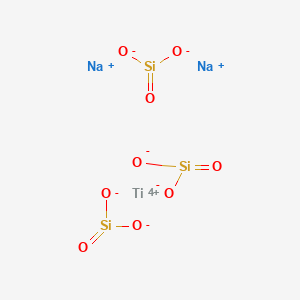
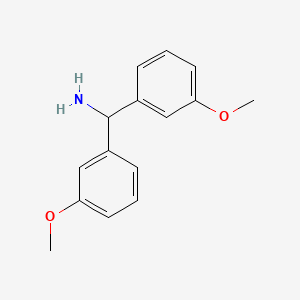

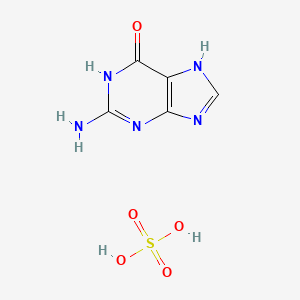
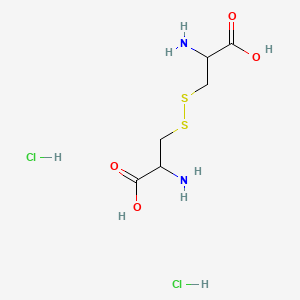
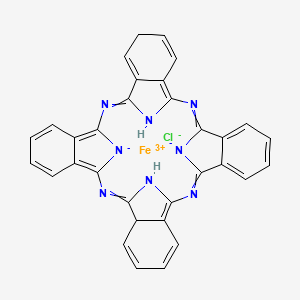
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
